molecular formula C10H14ClN B2830299 Indan-1-YL-methyl-amine hydrochloride CAS No. 90874-50-3

Indan-1-YL-methyl-amine hydrochloride

Cat. No.: B2830299
CAS No.: 90874-50-3
M. Wt: 183.68
InChI Key: KVEVQZVPEWEGEU-UHFFFAOYSA-N
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Description

Chemical Identification
Indan-1-yl-methyl-amine hydrochloride (CAS: 90874-50-3) is a bicyclic aromatic compound with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . It is the hydrochloride salt of the free base Indan-1-yl-methyl-amine (CAS: 2084-72-2, C₁₀H₁₃N, MW: 147.22 g/mol), formed by the addition of hydrochloric acid to the primary amine group .

Structural Features The compound consists of an indan (a fused benzene and cyclopentane ring) core substituted with a methylamine group at the 1-position.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEVQZVPEWEGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Indan-1-YL-methyl-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of indan-1-yl-methyl-amine with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and anhydrous environment, to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Indan-1-YL-methyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to produce amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The primary application of 2,6-dichloro-N-methylbenzene-1-sulfonamide lies in its role as an antimicrobial agent. The sulfonamide group allows it to act as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is pivotal for its effectiveness against various bacterial infections, making it valuable in the development of antibiotics.

Potential Anticancer Properties
Recent studies indicate that this compound may also exhibit anticancer properties. Research suggests that it can interfere with specific metabolic pathways that are essential for cancer cell proliferation. This potential has led to investigations into its use as a therapeutic agent in oncology.

Agricultural Applications

Herbicide and Pesticide Development
In agriculture, 2,6-dichloro-N-methylbenzene-1-sulfonamide serves as an intermediate in the synthesis of herbicides and pesticides. Its ability to inhibit specific enzymes can be exploited to develop chemicals that target plant pathogens or pests effectively.

Chemical Research Applications

Synthesis of Complex Molecules
This compound is utilized as an intermediate in organic synthesis, particularly in the production of more complex organic molecules. The presence of chlorine and sulfonamide groups enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Enzyme Inhibition Studies
Due to its structural characteristics, 2,6-dichloro-N-methylbenzene-1-sulfonamide is employed in biochemical studies focusing on enzyme inhibition and protein interactions. Its ability to mimic natural substrates makes it a useful tool for studying metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and effects of 2,6-dichloro-N-methylbenzene-1-sulfonamide:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibiotic.
  • Enzyme Interaction Studies : Research has shown that 2,6-dichloro-N-methylbenzene-1-sulfonamide interacts with specific enzymes involved in metabolic pathways, providing insights into its mechanism of action as an antimicrobial agent.
  • Agricultural Applications : Investigations into its use as a pesticide have revealed promising results in controlling plant pathogens without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of Indan-1-YL-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between Indan-1-yl-methyl-amine hydrochloride and related compounds, emphasizing structural, molecular, and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications References
This compound 90874-50-3 C₁₀H₁₄ClN 183.68 Indan core, methylamine substituent Pharmaceutical intermediate
(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride Not provided Not provided Not provided Indole core, methylamine dihydrochloride Research applications
Methylamine hydrochloride 593-51-1 CH₃NH₂·HCl 89.55 Simple aliphatic primary amine Laboratory/industrial reagent
2-(1H-Indol-1-yl)ethanamine hydrochloride 13708-58-2 C₁₀H₁₃ClN₂ 196.68 Indole core, ethylamine chain Biochemical research
2-Methylindolin-1-amine hydrochloride 102789-79-7 C₉H₁₃ClN₂ 184.66 Saturated indoline ring, methylamine Pharmaceutical intermediate (e.g., Indapamide impurity)
[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride 72955-84-1 C₁₁H₁₆ClNO 213.70 Indenyl ether, ethylamine chain Fine chemical synthesis
Key Comparisons

Structural Complexity vs. Simplicity

  • Indan-1-yl-methyl-amine HCl’s bicyclic structure provides rigidity and lipophilicity, contrasting with simpler amines like methylamine HCl (MW: 89.55), which lacks aromaticity and is highly water-soluble .
  • Compared to 2-Methylindolin-1-amine HCl (saturated indoline), the unsaturated indan core in Indan-1-yl-methyl-amine HCl may enhance π-π stacking interactions in drug-receptor binding .

Heterocyclic vs. Homocyclic Systems

  • Indole-based compounds (e.g., 2-(1H-Indol-1-yl)ethanamine HCl ) introduce nitrogen heteroatoms, enabling hydrogen bonding and altered solubility profiles. Indan-1-yl-methyl-amine HCl’s homocyclic structure lacks such interactions, favoring organic solvent compatibility .

Dihydrochloride Salts Compounds like (2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride (two HCl equivalents) exhibit higher aqueous solubility but lower stability under humid conditions compared to mono-hydrochloride salts like Indan-1-yl-methyl-amine HCl .

Research Findings
  • Synthetic Utility : Indan-1-yl-methyl-amine HCl’s rigid structure is advantageous in synthesizing conformationally restricted analogs for drug discovery, unlike flexible ethylamine derivatives (e.g., indole-based compounds) .
  • Stability : Room-temperature stability simplifies storage compared to hygroscopic amines like methylamine HCl, which require desiccated conditions .

Biological Activity

Indan-1-YL-methyl-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from indanone, a bicyclic compound that exhibits various pharmacological properties. The synthesis typically involves the reaction of indanone derivatives with methylamine under controlled conditions. The resulting compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives with enhanced biological activity.

Biological Activity

This compound has been studied for its diverse biological activities, which include:

  • Antimicrobial Activity : Research indicates that compounds related to indanones exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Studies have demonstrated that methylamine derivatives can antagonize the effects of clostridial neurotoxins, suggesting potential applications in neuroprotection .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Analogues of indanone have been identified as potent inhibitors of topoisomerase I (Top1), a target in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various physiological effects. The mechanisms include:

  • Inhibition of Enzymatic Activity : Indanone derivatives have shown inhibitory effects on cholinesterases, which are crucial in neurotransmission. For example, certain compounds exhibited IC50 values as low as 14.8 nM against acetylcholinesterase (AChE) .
  • Modulation of Neurotransmitter Release : At varying concentrations, methylamine hydrochloride can either stimulate or inhibit biological activity, indicating a dose-dependent effect on neurotransmitter release .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Pathogen/EnzymeIC50 Values (nM)Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5
Anticancer (Top1 Inhibition)Various Cancer Cell Lines14.8 - 18.6
Neurotoxin AntagonismClostridial Neurotoxins8 - 10 mM

Case Studies

  • Neuroprotective Study : A study examined the effects of methylamine hydrochloride on neuromuscular blockade induced by botulinum toxins. The results indicated that the compound could effectively antagonize these toxins without causing irreversible tissue damage .
  • Anticancer Evaluation : In vitro studies on hydroxylated analogues of indotecan demonstrated that modifications in the indanone structure could enhance Top1 inhibition potency, leading to significant antiproliferative activity in cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for Indan-1-YL-methyl-amine hydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions starting from indene derivatives. A common approach includes:

  • Step 1: Functionalization of the indene core via Friedel-Crafts alkylation or nucleophilic substitution to introduce the methyl-amine group.
  • Step 2: Hydrochloride salt formation using HCl in polar solvents (e.g., ethanol or dichloromethane) to improve stability .
    Optimization factors :
  • Temperature : Maintained between 0–25°C during amine protonation to prevent decomposition.
  • Catalysts : Palladium or copper salts may enhance selectivity in coupling reactions .
  • Solvent choice : Dichloromethane (DCM) is preferred for its low nucleophilicity, reducing side reactions .

Advanced: How can conflicting bioactivity data for this compound be resolved across different in vitro assays?

Answer:
Discrepancies often arise from assay conditions or structural analogs misassigned as the parent compound. Methodological steps include:

  • Purity validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm >95% purity, excluding degradation products .
  • Structural analogs : Compare activity of the hydrochloride salt with its free base, as protonation state affects receptor binding .
  • Assay controls : Include reference compounds (e.g., known receptor agonists/antagonists) to calibrate response thresholds .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm indene ring substitution patterns and amine protonation (δ ~8.5 ppm for –NH3+_3^+) .
  • FT-IR : Peaks at 2500–3000 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C–N bend) validate the hydrochloride salt .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 165.07 (free base) and 201.54 (hydrochloride) .

Advanced: How does the hydrochloride salt form influence the compound’s pharmacokinetic properties compared to the free base?

Answer:
The hydrochloride salt enhances:

  • Solubility : Improved aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for free base) facilitates in vivo administration .
  • Stability : Reduced hygroscopicity compared to the free amine, minimizing decomposition during storage .
  • Bioavailability : Protonated amine increases membrane permeability in acidic environments (e.g., gastrointestinal tract) .

Basic: What are the primary therapeutic targets explored for this compound?

Answer:
Research focuses on:

  • Neurological targets : Dopamine and serotonin receptors due to structural similarity to monoamine neurotransmitters .
  • Antimicrobial activity : Inhibition of bacterial efflux pumps, particularly in Gram-positive strains, via amine-mediated membrane disruption .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

Answer:

  • Chiral resolution : Use of (–)-di-p-toluoyl-D-tartaric acid for enantiomeric separation via crystallization .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to favor R- or S-enantiomers .
  • Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiomeric excess (>99%) .

Basic: How is purity assessed and maintained during large-scale synthesis?

Answer:

  • In-process controls : TLC (silica gel, ethyl acetate:hexane 1:1) monitors reaction progress .
  • Final purification : Recrystallization from ethanol/water (1:3) removes unreacted indene precursors .
  • Storage : Desiccated at –20°C under argon to prevent hygroscopic degradation .

Advanced: How can computational methods predict the binding affinity of this compound to novel targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT2A_{2A} PDB: 6WGT) to model interactions .
  • QSAR models : Train algorithms on datasets of indene derivatives to correlate substituent effects (e.g., Hammett σ values) with activity .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

Basic: What ethical guidelines apply to in vivo studies of this compound?

Answer:

  • Institutional approvals : IACUC protocols for animal studies, ensuring doses align with LD50_{50} data (e.g., murine LD50_{50} ~250 mg/kg) .
  • In vitro prioritization : Preclinical toxicity screening (e.g., Ames test, micronucleus assay) precedes in vivo trials .

Advanced: How do structural modifications (e.g., halogenation) alter the compound’s metabolic stability?

Answer:

  • Fluorination at C4 : Reduces CYP3A4-mediated oxidation, extending half-life from 2.1 to 5.8 hours in hepatic microsomes .
  • Chlorination at C7 : Increases plasma protein binding (from 65% to 89%), altering free drug availability .
  • Methoxy groups : Enhance Phase II glucuronidation, accelerating renal clearance .

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